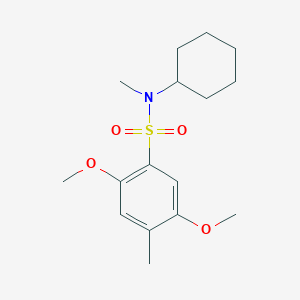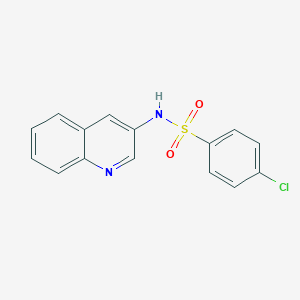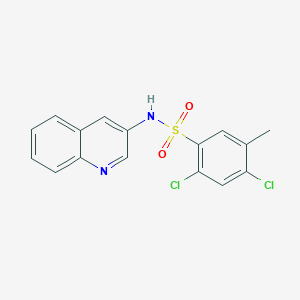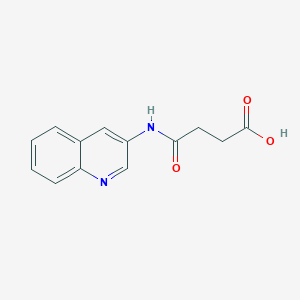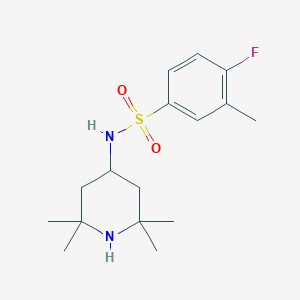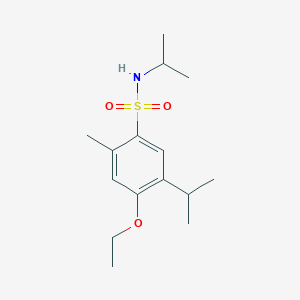
4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide, there are general methods for the synthesis of sulfonamides . Sulfonamides can be synthesized by implementing a semi-miscible biphasic solvent . This method is amenable to a broad range of nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide are not explicitly stated in the available resources .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Synthesis and Structural Characterization : Compounds similar to 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide have been synthesized and characterized, revealing their potential as intermediates in organic synthesis. For instance, N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides were formed through catalytic reactions, indicating the role of sulfonamide derivatives in facilitating nucleophilic substitution reactions and in the synthesis of complex organic molecules (Drozdova & Mirskova, 2001).
Catalyst Design for Polymerization : Phosphine-sulfonamide-derived palladium complexes synthesized from related compounds have shown promise in ethylene oligomerization, demonstrating the utility of sulfonamide derivatives in catalyst design for polymer production (Mote et al., 2021).
Pharmaceutical Research
Anticancer Activity : Certain derivatives have been explored for their anticancer properties. For example, the study of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide revealed unexpected synthesis routes and potential anticancer activity (Zhang et al., 2010).
Enzyme Inhibition for Alzheimer’s Disease : Research into N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential as enzyme inhibitors, offering insights into therapeutic applications for Alzheimer’s disease (Riaz, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
4-ethoxy-2-methyl-N,5-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-7-19-14-8-12(6)15(9-13(14)10(2)3)20(17,18)16-11(4)5/h8-11,16H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKFOVHTSVHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

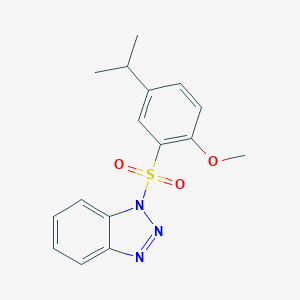

![1-[4-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-phenyl]-ethanone](/img/structure/B345098.png)
![1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B345100.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-2-methylindoline](/img/structure/B345102.png)
